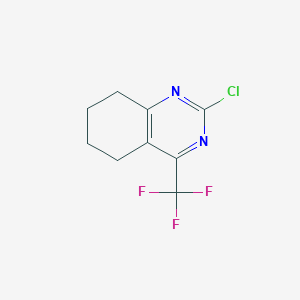

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Descripción general

Descripción

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of a trifluoromethyl group and a chlorine atom in its structure makes this compound particularly interesting for various chemical and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with a suitable cyclizing agent under controlled conditions. The reaction typically requires a solvent such as toluene or dimethyl sulfoxide (DMSO) and a catalyst like aluminum chloride (AlCl3) to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloro Group

The 2-chloro substituent serves as a primary site for nucleophilic substitution due to its relatively high electrophilicity. Reaction outcomes depend on the nucleophile and reaction conditions:

Oxidation and Reduction Reactions

The tetrahydroquinazoline core and substituents participate in redox processes:

Oxidation

-

Ring Aromatization : Treatment with MnO₂ or DDQ oxidizes the saturated ring to yield 2-chloro-4-(trifluoromethyl)quinazoline, a fully aromatic system with enhanced π-conjugation.

-

Trifluoromethyl Group Stability : The CF₃ group remains intact under standard oxidation conditions (e.g., KMnO₄, H₂O₂) due to its strong C–F bonds .

Reduction

-

Chloro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chloro group to hydrogen, forming 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline .

-

Ring Hydrogenation : Further reduction (e.g., LiAlH₄) saturates the quinazoline ring, though this is rarely reported due to steric hindrance from the CF₃ group .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing CF₃ group deactivates the ring, directing EAS to specific positions:

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring transformations:

-

Huisgen Cycloaddition : Reacts with azides under Cu(I) catalysis to form 1,2,3-triazole-fused derivatives, leveraging the chloro group as a leaving site .

-

Ring-Opening with Amines : Treatment with ethylenediamine in ethanol opens the quinazoline ring, yielding linear diamines with retained CF₃ groups .

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s interactions with biological targets inform its synthetic utility:

-

Enzyme Inhibition : Derivatives inhibit dihydrofolate reductase (DHFR) via hydrogen bonding with Gln286 and hydrophobic interactions with the CF₃ group .

-

Metabolic Stability : The CF₃ group enhances resistance to oxidative metabolism, making the compound a scaffold for drug candidates .

Comparative Reactivity of Analogues

The trifluoromethyl group distinctively modulates reactivity compared to methyl or unsubstituted analogues:

| Derivative | Reaction Rate (SNAr) | Aromatic Nitration Feasibility |

|---|---|---|

| 2-Cl-4-CF₃ | High | Low |

| 2-Cl-4-CH₃ | Moderate | Moderate |

| 2-Cl | Low | High |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is in the field of anticancer research. Its structural features allow it to act as a tankyrase inhibitor, which is significant in cancer treatment strategies targeting the Wnt signaling pathway. Tankyrase inhibitors have shown promise in suppressing metastasis and enhancing the efficacy of other chemotherapeutic agents .

Neuroprotective Properties

Research indicates that compounds similar to tetrahydroquinazolines exhibit neuroprotective effects. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate their effectiveness in modulating neuroinflammation and neuronal survival .

Agricultural Applications

Pesticidal Activity

The incorporation of trifluoromethyl groups into organic compounds has been shown to enhance biological activity against pests and pathogens. This compound is being explored for its potential use as an agrochemical agent due to its ability to disrupt metabolic processes in insects and fungi .

Herbicide Development

In agricultural research, the compound's unique structure may contribute to the development of new herbicides that can selectively inhibit weed growth without harming crops. The fluorinated moiety is known to improve herbicidal activity and selectivity .

Material Science

Fluorescent Dyes

The unique properties of this compound make it suitable for use in the development of fluorescent dyes. These dyes are essential for various applications in biological imaging and diagnostics due to their stability and brightness under UV light .

Polymer Additives

In polymer science, this compound can be utilized as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been studied for applications in coatings and advanced materials that require enhanced performance under extreme conditions .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that derivatives of tetrahydroquinazolines exhibited significant cytotoxicity against various cancer cell lines. The study highlighted that compounds with a trifluoromethyl group showed improved potency compared to their non-fluorinated counterparts .

Case Study 2: Agricultural Impact

Research conducted by the Agricultural Sciences Institute evaluated the effectiveness of this compound as a pesticide. The results indicated a marked reduction in pest populations when applied at specific concentrations, showcasing its potential as an environmentally friendly alternative to conventional pesticides .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Effective against cancer cell lines |

| Neuroprotective agent | Potential for treating neurodegenerative diseases | |

| Agricultural Science | Pesticide | Significant pest population reduction |

| Herbicide | Selective inhibition of weed growth | |

| Material Science | Fluorescent dye | High stability and brightness |

| Polymer additive | Enhanced thermal stability |

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl and chlorine substituents but has a pyrimidine ring instead of a quinazoline ring.

4-(Trifluoromethyl)quinazoline: Lacks the chlorine substituent but has a similar quinazoline core structure.

Uniqueness

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to the combination of its trifluoromethyl and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological profiles, mechanisms of action, and relevant case studies, drawing from diverse research sources.

The compound has the following chemical structure and properties:

- Molecular Formula : C_9H_8ClF_3N_2

- CAS Number : 149285-78-9

- Molecular Weight : 232.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties :

-

TRPV3 Channel Modulation :

- The transient receptor potential vanilloid subtype 3 (TRPV3) channel is implicated in nociception and skin conditions. Compounds similar to this compound have been studied for their ability to modulate TRPV3 activity, which could lead to therapeutic applications in pain management and dermatological disorders .

- Pain Relief Mechanisms :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinazoline derivatives against multi-drug resistant (MDR) strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study: TRPV3 Activation

Another investigation focused on the activation of TRPV3 channels by various quinazoline compounds. The findings revealed that certain derivatives could enhance calcium influx in keratinocytes, suggesting a role in skin physiology and potential therapeutic applications for skin disorders.

Propiedades

IUPAC Name |

2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCQYMUTNWQJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428300 | |

| Record name | 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886494-00-4 | |

| Record name | 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.